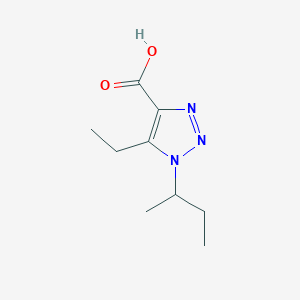
4-Ethenyl-3,5-difluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions and a vinyl group at the 4 position on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the reactivity of the vinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-vinylpyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a precursor such as 4-chloro-3,5-difluoropyridine is reacted with a vinylating agent under specific conditions to introduce the vinyl group . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the substitution.
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-vinylpyridine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Polymerization: The vinyl group allows for polymerization reactions, forming polyvinylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in polar aprotic solvents are commonly used.
Addition Reactions: Electrophiles like halogens or hydrogen halides can be used under mild conditions.
Polymerization: Radical initiators or catalysts are employed to initiate the polymerization process.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Addition Products: Adducts with electrophiles, such as halogenated pyridines.
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-vinylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug design.
Medicine: Explored for its potential therapeutic properties due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-vinylpyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms, which reduce the electron density on the pyridine ring, making it less basic and more reactive towards electrophiles. The vinyl group provides a site for polymerization and addition reactions, allowing the compound to form various derivatives and polymers .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substituents.
4-Vinylpyridine: Lacks the fluorine atoms, resulting in different reactivity and properties.
Pentafluoropyridine: Contains more fluorine atoms, leading to distinct chemical behavior.
Uniqueness
3,5-Difluoro-4-vinylpyridine is unique due to the combination of fluorine atoms and a vinyl group, which imparts specific electronic and steric properties. This combination enhances its reactivity and makes it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C7H5F2N |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
4-ethenyl-3,5-difluoropyridine |
InChI |
InChI=1S/C7H5F2N/c1-2-5-6(8)3-10-4-7(5)9/h2-4H,1H2 |
Clave InChI |
IIZZQEHMUCUELF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=NC=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)
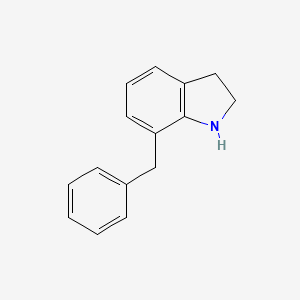
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)
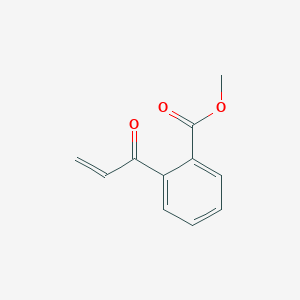
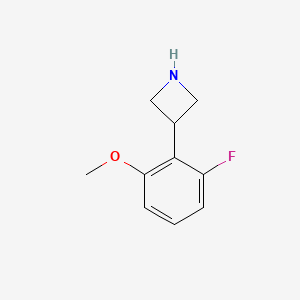

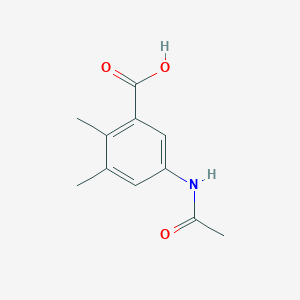
![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)
